2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid
Description
This compound is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected 3-methylazetidine ring. The azetidine (four-membered nitrogen-containing ring) is substituted at the 3-position with a methyl group and an ether-linked acetic acid moiety. Such structures are commonly used as intermediates in pharmaceutical synthesis, particularly for protease inhibitors or peptide-based therapeutics due to their conformational rigidity and stability under acidic conditions .
Properties
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,7-12)16-5-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYODYQFQSFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602349-46-1 | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid typically involves the reaction of 3-methylazetidine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, often facilitated by the presence of the Boc group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the functional groups present can undergo such transformations under appropriate conditions.
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid is used in various scientific research applications:
Mechanism of Action
The primary mechanism of action for 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the amine group is released, allowing for further chemical transformations . The molecular targets and pathways involved are primarily related to the synthetic routes and the specific reactions the compound undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Azetidine Ring
2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid (CAS: 1408074-68-9)
- Structural Difference : Fluorine replaces the methyl group at the 3-position of the azetidine.
- Implications: The electronegative fluorine atom enhances ring polarity and may increase metabolic stability compared to the methyl analogue.
- Molecular Weight: Not provided in evidence, but estimated to be ~285 g/mol (similar to the methyl variant).
2-({1-[(tert-Butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid (CAS: 2613381-45-4)
- Structural Difference : A phenyl group replaces the methyl substituent.
- Implications: The bulky aromatic group significantly increases hydrophobicity, which could reduce aqueous solubility but improve membrane permeability.
- Molecular Weight : 307.3 g/mol; purity ≥95% .
2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid (CAS: 2149471-79-2)
- Structural Difference : Dual protection with Boc and Fmoc groups on the azetidine.
- Implications : Orthogonal protecting groups enable sequential deprotection strategies in multi-step syntheses. The Fmoc group (base-labile) contrasts with the acid-labile Boc, offering flexibility in synthetic routes .
- Molecular Weight : 452.5 g/mol .
Ring Size and Heteroatom Modifications
2-({1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid
- Structural Difference : A six-membered piperidine ring replaces the azetidine.
- Implications : Reduced ring strain in piperidine enhances conformational flexibility but may decrease target binding specificity compared to the rigid azetidine. The 4-methyl group provides steric shielding similar to the 3-methyl in azetidine analogues .
2-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}acetic acid (CAS: 1780344-75-3)
- Structural Difference : Five-membered pyrrolidine ring instead of azetidine.
- Implications : Pyrrolidine’s intermediate ring size balances flexibility and stability. The 5-methyl substituent may influence solubility and steric interactions differently due to the ring’s larger size .
- Molecular Weight: ~255.3 g/mol (calculated from formula C₁₂H₂₁NO₄) .
Functional Group Modifications
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate
- Structural Difference : A naphthyridine core replaces the azetidine-acetic acid framework.
- Implications: The aromatic heterocycle introduces planar rigidity and hydrogen-bonding capabilities, suitable for kinase inhibitors or intercalation agents.
2,5-Dioxopyrrolidin-1-yl 2-phenoxyacetate
Research Implications and Limitations
- Synthetic Utility : Azetidine derivatives are favored for their constrained geometries, while piperidine/pyrrolidine analogues offer tunable flexibility. Substituent choice (e.g., methyl, phenyl, halogen) tailors physicochemical properties for specific applications.
- Data Gaps: Limited availability of melting points, solubility, and biological activity data in the evidence restricts direct performance comparisons.
Biological Activity
2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid (CAS No. 1602349-46-1) is a synthetic organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and has potential applications in biological research and pharmaceutical development.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 1602349-46-1
- IUPAC Name : 2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid
The biological activity of this compound is largely attributed to its ability to interact with amine groups through the Boc protecting group. This interaction facilitates various biochemical pathways, particularly in the context of enzyme mechanisms and protein interactions.
Enzyme Mechanisms and Protein Interactions
The compound's structure allows it to serve as a substrate or inhibitor in enzymatic reactions, making it valuable in studying enzyme mechanisms. Its Boc group can be selectively removed under mild conditions, enabling the study of amine-containing substrates in biological systems.
Pharmaceutical Development
This compound is utilized in the synthesis of drug candidates, particularly those requiring selective protection and deprotection of functional groups. This property is crucial in the development of pharmaceuticals that target specific biological pathways.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structural Difference | Applications |
|---|---|---|
| 2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid | Hydroxy group instead of methyl | Potential use in enzyme inhibition studies |
| 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid | Phenyl group instead of methyl | Investigated for anti-cancer properties |
| (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid | Oxetane ring instead of azetidine | Explored for antibiotic activity |
Case Studies and Research Findings
Recent studies have explored the biological activity of related azetidine derivatives, demonstrating their potential as enzyme inhibitors and therapeutic agents. For instance, research on azetidine-based compounds has shown promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer and infectious diseases.
- Study on Enzyme Inhibition : A study demonstrated that azetidine derivatives could effectively inhibit serine proteases, which are critical in various physiological processes.
- Pharmaceutical Applications : Research highlighted the synthesis of drug candidates utilizing azetidine frameworks, showcasing their versatility in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
